potassium;2,5-dihydroxybenzenesulfonate

Description

BenchChem offers high-quality potassium;2,5-dihydroxybenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;2,5-dihydroxybenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

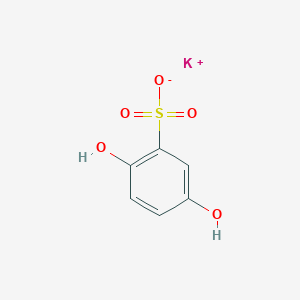

potassium;2,5-dihydroxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDSBABHIXQFKH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Analytical Methodologies of Potassium 2,5-Dihydroxybenzenesulfonate: A Comprehensive Technical Guide

Executive Summary

Potassium 2,5-dihydroxybenzenesulfonate (CAS: 21799-87-1), frequently referred to in pharmacological literature as potassium dobesilate or hydroquinonesulfonic acid potassium salt, is a highly versatile organic compound[1]. Featuring a unique amphiphilic-like balance driven by a polar sulfonate group and a redox-active hydroquinone core, it serves critical roles ranging from a biochemical reagent in life sciences to a building block for sulfonated polyarylene ether nitrile copolymers in proton exchange membranes (PEMs)[2]. This whitepaper dissects its physicochemical properties, mechanistic pharmacology, and provides field-proven analytical protocols designed for senior researchers and drug development professionals.

Structural Architecture and Physicochemical Properties

The molecular architecture of potassium 2,5-dihydroxybenzenesulfonate ( C6H5KO5S ) consists of a benzene ring substituted with two hydroxyl groups at the para position (a hydroquinone moiety) and a strongly acidic sulfonate group[3].

-

Redox Potential: The 2,5-dihydroxy arrangement allows the molecule to undergo reversible two-electron oxidation to a benzoquinone derivative. This structural feature underpins its potent antioxidant and reactive oxygen species (ROS) scavenging capabilities, which are critical for its biological efficacy[4].

-

Ionic Character: The sulfonate group ( −SO3− ) remains fully ionized in aqueous solutions across a wide pH range, granting the potassium salt exceptional water solubility and enhancing its ionic character[3].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for formulation and analytical development.

Table 1: Key Physicochemical Parameters of Potassium 2,5-Dihydroxybenzenesulfonate

| Parameter | Value / Description | Source |

| CAS Number | 21799-87-1 | 1[1] |

| Molecular Formula | C6H5KO5S | 5[5] |

| Molar Mass | 228.27 g/mol | 1[1] |

| Appearance | White to off-white crystalline powder | 6[6] |

| Melting Point | 251 °C (Decomposes) | 7[7] |

| Solubility | Highly soluble in water; soluble in polar organic solvents (e.g., EtOH) | 3[3] |

| Storage Conditions | Inert atmosphere, room temperature, protect from light/moisture | 6[6] |

Mechanistic Pharmacology and Biological Reactivity

In pharmacological contexts, potassium dobesilate acts as a potent vasoprotective agent. Its physicochemical properties translate directly into biological efficacy through several distinct pathways:

-

Endothelial Protection & Permeability: It reduces capillary hyperpermeability by upregulating endothelial nitric oxide synthase (eNOS). This increases nitric oxide (NO) synthesis, which relaxes vessels and actively closes paracellular gaps in the endothelial layer[8].

-

FGF Inhibition: It acts as an inhibitor of Fibroblast Growth Factor (FGF) signaling. This not only prevents abnormal angiogenesis (useful in treating conditions like psoriasis and rosacea) but has also been hypothesized to reduce viral internalization pathways by downregulating TMPRSS2 in models of SARS-CoV-2[9].

Diagram illustrating the multi-target pharmacological mechanism of potassium dobesilate.

Experimental Methodologies

Protocol 1: RP-HPLC Quantification Workflow

Because of its high polarity and ionic nature, analyzing potassium 2,5-dihydroxybenzenesulfonate requires carefully optimized reverse-phase high-performance liquid chromatography (RP-HPLC). The following protocol utilizes a mixed-mode or specialized RP column to ensure adequate retention, as detailed by 10[10].

Causality Note: The addition of phosphoric acid to the mobile phase is critical. It suppresses the ionization of residual silanols on the stationary phase and ensures the sulfonate group interacts predictably, sharpening the chromatographic peak and preventing tailing. For LC-MS applications, phosphoric acid must be substituted with formic acid to prevent ion suppression and source fouling[10].

Step-by-Step Procedure:

-

Mobile Phase Preparation: Prepare an isocratic blend of Acetonitrile (MeCN) and ultrapure water (e.g., 10:90 v/v). Add 0.1% Phosphoric acid ( H3PO4 ) for UV detection, or 0.1% Formic acid for MS compatibility.

-

Standard Preparation: Dissolve 10 mg of potassium 2,5-dihydroxybenzenesulfonate reference standard in 10 mL of the mobile phase to create a 1 mg/mL stock. Dilute to a working range of 10-100 µg/mL.

-

Chromatographic Conditions:

-

Column: Newcrom R1 (or equivalent C18 with polar embedding), 3 µm particle size[10].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV at 220 nm (corresponding to the aromatic ring's π−π∗ transition).

-

-

System Suitability (Self-Validation): Ensure the tailing factor is ≤1.5 and theoretical plates are ≥2000 . If peak fronting occurs, reduce the injection volume or sample solvent strength to prevent column overloading.

Step-by-step RP-HPLC analytical workflow for potassium 2,5-dihydroxybenzenesulfonate.

Protocol 2: In Vitro Endothelial Permeability Assay

To validate the biological activity of synthesized or formulated potassium dobesilate, an in vitro Transwell permeability assay is employed. This system mimics the blood-retinal or endothelial barrier[4].

Causality Note: FITC-dextran (70 kDa) is used as a fluorescent tracer because its size mimics serum albumin. If potassium dobesilate successfully activates eNOS and stabilizes the cytoskeleton, the paracellular leakage of FITC-dextran into the lower chamber will be significantly reduced compared to the positive control[8].

Step-by-Step Procedure:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 5×104 cells/well on the apical chamber of a fibronectin-coated Transwell insert (0.4 µm pore size). Culture until a confluent monolayer forms (typically 48-72 hours).

-

Pre-treatment: Treat the apical chamber with 50-100 µM of potassium 2,5-dihydroxybenzenesulfonate dissolved in basal media for 2 hours.

-

Permeability Induction: Add an inducer, such as Vascular Endothelial Growth Factor (VEGF) or FGF (50 ng/mL), to the apical chamber to disrupt endothelial junctions[8]. Incubate for 4 hours.

-

Tracer Addition: Introduce 1 mg/mL FITC-dextran to the apical chamber.

-

Quantification: After 1 hour, sample 50 µL from the basolateral chamber and measure fluorescence (Ex: 490 nm, Em: 520 nm) using a microplate reader.

-

Validation: A vehicle control (no inducer, no drug) must be run in parallel and show minimal fluorescence, self-validating the baseline monolayer integrity.

Material Science Applications: PEM Synthesis

Beyond biology, the compound's thermal stability (melting/decomposing at 251 °C) and ionic nature make it an ideal monomeric precursor. It is utilized in the synthesis of sulfonated polyarylene ether nitrile copolymers. The potassium salt provides a stable, highly conductive proton exchange membrane (PEM) matrix critical for advanced fuel cell technologies, maintaining mechanical integrity at elevated temperatures[2].

Conclusion

Potassium 2,5-dihydroxybenzenesulfonate is a structurally elegant molecule whose macro-scale properties—high aqueous solubility, thermal resilience, and redox activity—are direct manifestations of its functional groups. Whether deployed as a vasoprotective pharmaceutical active or a polymer building block, understanding its physicochemical profile is essential for robust assay development and formulation.

References

-

PubChem. "Potassium dobesilate | C6H5KO5S | CID 23672329". National Institutes of Health.1

-

ChemicalBook. "Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1". 7

-

CymitQuimica. "CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate".3

-

Santa Cruz Biotechnology (SCBT). "Hydroquinonesulfonic acid potassium salt | CAS 21799-87-1". 5

-

Sigma-Aldrich. "Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1".6

-

SIELC Technologies. "Potassium 2,5-dihydroxybenzenesulfonate". 10

-

Smolecule. "Buy Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1". 2

-

Our Dermatology Online. "A STUDY ON TOPICAL CALCIUM DOBESILATE FOR THE TREATMENT OF LIMITED PLAQUE PSORIASIS". 8

-

ResearchGate. "Dobesilate an old drug as a possible new treatment option for COVID-19 infection". 9

-

Google Patents. "WO2019110416A1 - Ophthalmic topical composition comprising dobesilic acid for treating diseases of the posterior segment of the eye". 4

Sources

- 1. Potassium dobesilate | C6H5KO5S | CID 23672329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1 [smolecule.com]

- 3. CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate [cymitquimica.com]

- 4. WO2019110416A1 - Ophthalmic topical composition comprising dobesilic acid for treating diseases of the posterior segment of the eye - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1 [sigmaaldrich.com]

- 7. Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1 [chemicalbook.com]

- 8. odermatol.com [odermatol.com]

- 9. researchgate.net [researchgate.net]

- 10. Potassium 2,5-dihydroxybenzenesulfonate | SIELC Technologies [sielc.com]

Molecular Mechanism of Potassium 2,5-Dihydroxybenzenesulfonate in Oxidative Stress: A Technical Guide

Executive Summary

Potassium 2,5-dihydroxybenzenesulfonate (DHBS), structurally analogous to its calcium salt counterpart (Calcium dobesilate), is a potent angioprotective and antioxidant agent. In drug development and molecular biology, the active pharmacophore—the 2,5-dihydroxybenzenesulfonate anion—is heavily leveraged to mitigate oxidative stress, a primary driver of microvascular complications, diabetic retinopathy, and hepatorenal toxicity. This whitepaper deconstructs the molecular mechanisms by which DHBS intercepts reactive oxygen species (ROS) and halts downstream inflammatory cascades. Furthermore, it outlines self-validating experimental protocols designed to establish strict causality in preclinical evaluations.

Pharmacochemical Profile & The Hydroquinone Redox Couple

The therapeutic efficacy of Potassium 2,5-dihydroxybenzenesulfonate is rooted in its highly active hydroquinone/quinone proton-coupled electron transfer (PCET) system. Due to its hydrophilic nature and optimal redox potential, DHBS serves as a biocompatible electron donor that can neutralize ROS without disrupting normal cellular oxidative phosphorylation 1[1]. By directly scavenging highly damaging free radicals—particularly the hydroxyl radical (•OH)—it prevents the lipid peroxidation of cell membranes and the degradation of tight junction proteins.

Core Molecular Mechanisms

Direct ROS Scavenging

Under pathological conditions such as hyperglycemia or chemical toxicity, mitochondrial electron transport chains and cytosolic enzymes overproduce superoxide anions and hydroxyl radicals. DHBS acts as a direct scavenger, neutralizing these radicals before they can inflict macromolecular damage. This direct neutralization is the critical first step in its mechanism, preventing the initial trigger of oxidative stress2[2].

Interception of the NF-κB and p38 MAPK Pathways

The secondary, and arguably more profound, mechanism of DHBS is its ability to block ROS-dependent intracellular signaling. ROS typically activates IκB kinase (IKK), which phosphorylates IκB (specifically IKKB-α), leading to its degradation. This allows the nuclear translocation of NF-κB, which upregulates pro-inflammatory cytokines. By scavenging ROS, DHBS prevents the phosphorylation of IKKB-α, thereby keeping NF-κB sequestered and inactive in the cytoplasm 3[3].

Preservation of Endothelial Integrity and Anti-Apoptotic Effects

By suppressing the NF-κB and p38 MAPK pathways, DHBS directly downregulates the expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[3]. In systemic toxicity models, this reduction in inflammatory cytokines correlates with a normalization of the Bax/Bcl-2 ratio, effectively halting the intrinsic apoptotic pathway and preventing endothelial and tissue degeneration 4[4].

Fig 1. Mechanistic pathway of 2,5-dihydroxybenzenesulfonate attenuating ROS-induced cellular damage.

Quantitative Data Summary

The following table synthesizes the quantitative modulatory effects of the 2,5-dihydroxybenzenesulfonate anion across validated preclinical models:

| Biomarker / Target | Physiological Role | Modulatory Effect of DHBS | Experimental Verification |

| Hydroxyl Radical (•OH) | Highly reactive ROS causing lipid peroxidation | Potent Scavenger | Decreased DHE fluorescence; reduced Malondialdehyde (MDA) levels. |

| IKKB-α | Kinase that phosphorylates IκB, activating NF-κB | Phosphorylation Inhibited | Reduced p-IKKB-α on Western blot; decreased nuclear p65 fraction. |

| TNF-α / IL-6 | Pro-inflammatory cytokines driving tissue damage | Downregulation | Decreased mRNA expression and protein levels in tissue lysates. |

| Bax / Bcl-2 | Regulators of the intrinsic apoptotic pathway | Ratio Normalized | Decreased Bax (pro-apoptotic) and increased Bcl-2 (anti-apoptotic). |

| SOD / GPx | Endogenous antioxidant defense enzymes | Activity Preserved | Prevention of depletion in CCl4-induced hepatorenal injury models. |

Self-Validating Experimental Workflows

To ensure scientific integrity, experimental designs must move beyond correlative observation and establish strict causality. The following workflows are engineered with built-in orthogonal validations.

In Vitro Protocol: Causality in ROS-Dependent NF-κB Inhibition

Objective: To causally link the ROS-scavenging ability of DHBS to the downstream inhibition of NF-κB in Human Retinal Endothelial Cells (HRECs). Causality Rationale: Measuring total NF-κB is insufficient. By specifically measuring the phosphorylation of IKKB-α, we pinpoint the exact upstream node where the antioxidant effect of DHBS intercepts the inflammatory cascade. Furthermore, using an osmotic control ensures the observed stress is metabolic (glucose-driven) rather than a physical shock artifact.

Step-by-Step Methodology:

-

Cell Culture & Synchronization: Seed HRECs in standard endothelial growth medium. Starve cells in serum-free media for 12 hours prior to treatment to synchronize the cell cycle, ensuring baseline signaling is uniform.

-

Induction of Oxidative Stress: Expose cells to 30 mM D-glucose (High Glucose, HG) for 48 hours.

-

Critical Control: Run a parallel arm with 5 mM D-glucose + 25 mM Mannitol. This isolates the metabolic toxicity of glucose from osmotic shock.

-

-

DHBS Treatment: Co-incubate HG cells with 10, 50, and 100 µM of Potassium 2,5-dihydroxybenzenesulfonate to establish a dose-response gradient.

-

Orthogonal Validation 1 (ROS Quantification): Stain cells with Dihydroethidium (DHE). DHE is oxidized by superoxide to ethidium, which intercalates DNA and fluoresces. Quantify fluorescence via flow cytometry.

-

Orthogonal Validation 2 (Signaling Inhibition): Lyse cells using RIPA buffer with protease/phosphatase inhibitors. Perform Western Blotting for phosphorylated IKKB-α, total IKKB-α, nuclear NF-κB p65, and cytosolic IκBα.

-

Data Synthesis: A concurrent, dose-dependent decrease in DHE fluorescence and nuclear p65 confirms the causal chain.

Fig 2. Self-validating in vitro workflow for assessing dobesilate's antioxidant efficacy.

In Vivo Protocol: Hepatorenal Oxidative Stress Attenuation

Objective: To evaluate the systemic antioxidant capacity of DHBS in a chemically induced oxidative stress model. Causality Rationale: Carbon tetrachloride (CCl4) is metabolized into trichloromethyl radicals, which directly deplete endogenous antioxidants (SOD/GPx) and cause lipid peroxidation. If DHBS is a functional systemic antioxidant, it will act as a sacrificial electron donor, sparing SOD/GPx and preventing the formation of Malondialdehyde (MDA).

Step-by-Step Methodology:

-

Animal Preparation: Utilize 8-week-old male mice. Acclimatize in a controlled environment for 7 days.

-

Induction of Toxicity: Administer CCl4 intraperitoneally (e.g., 20 mg/kg) to induce acute oxidative stress and lipid peroxidation in the liver and kidneys.

-

Therapeutic Intervention: Administer Potassium 2,5-dihydroxybenzenesulfonate orally (e.g., 100 mg/kg) concurrently with the CCl4 injection.

-

Tissue Harvesting: Euthanize animals at 24 hours post-induction. Crucial Step: Perfuse the animals transcardially with cold PBS to remove blood, ensuring that subsequent biochemical assays measure tissue-specific, not serum-derived, markers.

-

Biochemical Assays: Homogenize liver and kidney tissues. Measure MDA via the Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify lipid peroxidation. Measure Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activities using specific colorimetric assay kits.

-

Histopathological Validation: Fix tissue sections in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) to visually confirm the reduction in necrotic lesions and cellular ballooning.

References

-

Calcium dobesilate prevents the oxidative stress and inflammation induced by diabetes in the retina of db/db mice. National Institutes of Health (NIH).3[3]

-

Calcium Dobesilate Is Protective against Inflammation and Oxidative/Nitrosative Stress in the Retina of a Type 1 Diabetic Rat Model. Karger Publishers.2[2]

-

Calcium dobesilate ameliorates hepatorenal injury induced by carbon tetrachloride in mice. National Institutes of Health (NIH).4[4]

-

Electrochemical Control with High Spatiotemporal Resolutions for Extracellular pH Microenvironment. American Chemical Society (ACS).1[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. karger.com [karger.com]

- 3. Calcium dobesilate prevents the oxidative stress and inflammation induced by diabetes in the retina of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium dobesilate ameliorates hepatorenal injury induced by carbon tetrachloride in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Potassium 2,5-Dihydroxybenzenesulfonate as a Fibroblast Growth Factor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. Its dysregulation is a hallmark of various pathologies, most notably cancer. This has spurred the development of inhibitors targeting this pathway. This technical guide provides an in-depth exploration of potassium 2,5-dihydroxybenzenesulfonate, also known as potassium dobesilate, a small molecule that has demonstrated potential as an FGF inhibitor. We will delve into its proposed mechanism of action, which involves the disruption of the crucial interaction between FGF and its co-receptor heparan sulfate. Furthermore, this guide offers detailed, field-proven protocols for the comprehensive evaluation of this compound's inhibitory effects, from biochemical kinase assays to cellular proliferation and apoptosis studies, and in vivo xenograft models. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel FGF pathway inhibitors.

Introduction: The Fibroblast Growth Factor Signaling Axis - A Key Therapeutic Target

The Fibroblast Growth Factor (FGF) family comprises a group of structurally related signaling proteins that, along with their corresponding Fibroblast Growth Factor Receptors (FGFRs), form a complex signaling network essential for embryonic development, tissue homeostasis, and wound healing. The binding of an FGF ligand to its specific FGFR, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade initiates a series of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and fundamental cellular functions.

Given its central role in cell proliferation and survival, it is not surprising that aberrant FGF/FGFR signaling is a significant driver in the pathogenesis of numerous cancers. Genetic alterations, including gene amplification, activating mutations, and chromosomal translocations involving FGFRs, have been identified in a wide range of solid tumors, such as breast, lung, gastric, and bladder cancers. This has established the FGF signaling pathway as a promising target for anticancer therapies.

Potassium 2,5-Dihydroxybenzenesulfonate: A Profile

Potassium 2,5-dihydroxybenzenesulfonate (also known as potassium dobesilate) is a synthetic small molecule. It is a white to off-white crystalline powder that is soluble in water. While it has been used for its vasoprotective and anti-inflammatory properties, emerging evidence points to its role as an inhibitor of the FGF signaling pathway.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₅KO₅S | |

| Molecular Weight | 228.26 g/mol | |

| CAS Number | 21799-87-1 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Mechanism of Action: Interference with Heparan Sulfate Co-Receptor Binding

A crucial aspect of canonical FGF signaling is the requirement of heparan sulfate proteoglycans (HSPGs) as co-receptors. Heparan sulfate chains, present on the cell surface and in the extracellular matrix, bind to both FGFs and FGFRs, facilitating the formation of a stable ternary signaling complex. This interaction is essential for high-affinity receptor binding and subsequent signal transduction.

The proposed mechanism of action for potassium 2,5-dihydroxybenzenesulfonate as an FGF inhibitor is its ability to interfere with this critical heparan sulfate binding. It is hypothesized that dobesilate binds to the heparin-binding site on the FGF ligand, thereby preventing the formation of the FGF-FGFR-HSPG ternary complex. This disruption abrogates the downstream signaling cascade, leading to the inhibition of FGF-mediated cellular responses.

Figure 1: Proposed mechanism of FGF signaling inhibition by potassium 2,5-dihydroxybenzenesulfonate.

Experimental Evaluation of Inhibitory Activity

A comprehensive assessment of an FGF inhibitor requires a multi-faceted approach, encompassing biochemical and cell-based assays, as well as in vivo models. The following sections provide detailed protocols for key experiments.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the FGFR kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of potassium 2,5-dihydroxybenzenesulfonate against purified FGFR isoforms.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine-5'-triphosphate (ATP)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Potassium 2,5-dihydroxybenzenesulfonate

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare a serial dilution of potassium 2,5-dihydroxybenzenesulfonate in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of diluted compound or DMSO control.

-

2 µL of FGFR enzyme solution (concentration to be optimized for each isoform).

-

2 µL of substrate/ATP mixture (final concentrations typically 100 µM ATP and 0.2 µg/µL substrate).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for the in vitro FGFR kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are dependent on FGF signaling.

Objective: To evaluate the anti-proliferative effect of potassium 2,5-dihydroxybenzenesulfonate on FGFR-driven cancer cell lines.

Materials:

-

FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)

-

Appropriate cell culture medium and supplements

-

Potassium 2,5-dihydroxybenzenesulfonate

-

96-well tissue culture plates

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Methanol

-

Solubilization solution (e.g., 1% SDS in PBS)

-

Microplate reader capable of measuring absorbance at 570-590 nm

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (typically 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of potassium 2,5-dihydroxybenzenesulfonate in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., medium with DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Cell Fixation:

-

Gently remove the medium.

-

Wash the cells once with PBS.

-

Add 100 µL of methanol to each well and incubate for 10 minutes at room temperature.

-

-

Staining:

-

Remove the methanol.

-

Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

-

Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to dry completely.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes until the crystal violet is completely dissolved.

-

Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable, adherent cells. Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Apoptosis Assay (TUNEL)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, induced by the test compound.

Objective: To quantify the induction of apoptosis in cancer cells following treatment with potassium 2,5-dihydroxybenzenesulfonate.

Materials:

-

Cancer cell line cultured on coverslips or in chamber slides

-

Potassium 2,5-dihydroxybenzenesulfonate

-

TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit (e.g., from Thermo Fisher Scientific or ScienCell)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

-

DNase I (for positive control)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat the cells with potassium 2,5-dihydroxybenzenesulfonate at various concentrations for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated negative control and a DNase I-treated positive control.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 for 15 minutes at room temperature.

-

-

TUNEL Reaction:

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.

-

-

Staining and Mounting:

-

Wash the cells to remove the reaction mixture.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Imaging and Quantification:

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Capture images from multiple random fields.

-

Quantify the apoptotic index by dividing the number of TUNEL-positive nuclei by the total number of nuclei (stained with DAPI/Hoechst) and multiplying by 100.

-

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the compound in a living organism.

Objective: To assess the in vivo anti-tumor activity of potassium 2,5-dihydroxybenzenesulfonate in a human tumor xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

FGFR-driven human cancer cell line

-

Matrigel

-

Potassium 2,5-dihydroxybenzenesulfonate formulated for in vivo administration

-

Calipers for tumor measurement

-

Appropriate animal housing and care facilities

Protocol:

-

Tumor Implantation:

-

Harvest cancer cells from culture.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer potassium 2,5-dihydroxybenzenesulfonate to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle to the control group.

-

-

Monitoring:

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

-

Figure 3: General workflow for an in vivo cancer xenograft study.

Conclusion and Future Directions

Potassium 2,5-dihydroxybenzenesulfonate presents an interesting profile as a potential inhibitor of the FGF signaling pathway. Its proposed mechanism of interfering with heparan sulfate co-receptor binding offers a distinct approach compared to traditional ATP-competitive kinase inhibitors. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its anti-cancer potential.

Further research is warranted to elucidate the precise binding kinetics and isoform selectivity of potassium 2,5-dihydroxybenzenesulfonate against the different FGFRs. In vivo studies in relevant cancer xenograft models are crucial to validate its anti-tumor efficacy and establish a therapeutic window. As our understanding of the complexities of the FGF signaling network continues to grow, compounds like potassium 2,5-dihydroxybenzenesulfonate may offer new avenues for the development of targeted cancer therapies.

References

-

Leverkus, M., & Waha, A. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4), pdb.prot087379. [Link]

-

TPP Techno Plastic Products AG. (n.d.). Crystal violet staining for identification of cell growth issues. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal+Violet+Staining+Protocol+for+Adherent+Cells.docx. Retrieved from [Link]

-

Assay Genie. (n.d.). TUNEL Assay for Analyzing Apoptosis & Cell Death. Retrieved from [Link]

-

Rapisarda, C., et al. (2022). Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. International Journal of Molecular Sciences, 23(18), 10860. [Link]

-

INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). Retrieved from [Link]

-

Wang, T., et al. (2022). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 65(13), 9037-9051. [Link]

-

ScienCell Research Laboratories. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]

-

Cuevas, P., et al. (2011). Efficacy of the fibroblast growth factor inhibitor 2,5-dihydroxyphenylsulfonate in basal cell carcinoma: a histopathological and inmunohistochemical study. Journal of Dermatological Treatment, 22(6), 335-340. [Link]

-

Zhang, C., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Signal Transduction and Targeted Therapy, 7(1), 12. [Link]

-

Cuevas, P., et al. (2011). Topical treatment of actinic keratoses with potassium dobesilate 5% cream. a preliminary open-label study. Journal of Dermatological Treatment, 22(1), 30-33. [Link]

-

Rapisarda, C., et al. (2022). Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions. International Journal of Molecular Sciences, 23(18), 10860. [Link]

-

Cuevas, P., et al. (2011). Efficacy of dobesilate in hypertrophic actinic keratosis lesions. Journal of the American Academy of Dermatology, 65(5), 1063-1065. [Link]

-

Darzynkiewicz, Z., & Galkowski, D. (2008). TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis. Methods in Molecular Biology, 473, 99-107. [Link]

-

Njau, F., et al. (2020). Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice. PLoS ONE, 15(1), e0218494. [Link]

-

Ishii, Y., et al. (2021). Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer. Scientific Reports, 11(1), 14611. [Link]

-

Njau, F., et al. (2020). Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice. PLoS ONE, 15(1), e0218494. [Link]

-

Chiodi, V., et al. (2021). FGF/FGFR signaling in adrenocortical tumorigenesis: Novel potential therapeutic targets in adrenocortical carcinoma. Endocrine Abstracts, 73, EP75. [Link]

-

Zakrzewska, M., et al. (2019). Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics. Frontiers in Cell and Developmental Biology, 7, 332. [Link]

-

Cogent Biosciences. (2023). In-Vivo Characterization of a Selective FGFR2 Inhibitor with Potency Against Gatekeeper and Molecular Brake Mutations. Retrieved from [Link]

-

Njau, F., et al. (2020). Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice. PLoS ONE, 15(1), e0218494. [Link]

-

Cho, S. Y., et al. (2017). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Cancer Research and Treatment, 49(4), 861-870. [Link]

- Rather, G. A., et al. (2021). Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide. *

Application Note: UV-Vis Spectrophotometric Analysis of Potassium 2,5-Dihydroxybenzenesulfonate (Potassium Dobesilate)

Document Type: Technical Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

Potassium 2,5-dihydroxybenzenesulfonate, commonly known as Potassium Dobesilate (PD), is a well-established vasoprotective agent and a recognized Fibroblast Growth Factor (FGF) inhibitor with emerging applications in the chemoprevention of non-melanoma skin cancers[1]. Accurate quantification of PD in both pure Active Pharmaceutical Ingredient (API) form and complex topical matrices (e.g., 5% creams) is a critical requirement for quality control and pharmacokinetic profiling[2].

This application note details two orthogonal UV-Vis spectrophotometric workflows for PD quantification: a Direct UV Assay (300 nm) for simple matrices, and an Indirect Colorimetric Assay (557 nm) utilizing an N-bromosuccinimide (NBS)/Rhodamine-B coupled reaction for complex formulations where UV-absorbing excipients introduce spectral interference[3].

Chemical Rationale & Spectral Characteristics

As a Senior Application Scientist, I emphasize that robust method development begins with understanding the chromophore. Potassium Dobesilate consists of a benzenoid ring functionalized with a sulfonate group and two hydroxyl groups at the 2- and 5-positions.

-

Auxochromic Bathochromic Shift: The unsubstituted benzene ring typically exhibits a primary π→π∗ transition near 254 nm. However, the lone pairs on the oxygen atoms of the hydroxyl groups (auxochromes) participate in resonance with the aromatic π -system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift. Consequently, the intrinsic absorption maximum ( λmax ) of PD in aqueous media is localized at 300 nm [2].

-

Matrix Interference Causality: While the 300 nm wavelength is highly sensitive, it falls squarely within the UV-B region. When analyzing dermatological creams, lipidic excipients, preservatives, and degraded polymers often exhibit broad overlapping absorption bands in this exact UV region, leading to artificially inflated absorbance readings due to both stray absorption and Rayleigh scattering.

-

The Indirect Colorimetric Solution: To bypass UV interference, we shift the analytical window into the visible spectrum. By reacting PD with a known excess of N-bromosuccinimide (NBS) in an acidic medium, PD is quantitatively oxidized. The unreacted NBS then bleaches a visible dye (Rhodamine-B, λmax = 557 nm). The decrease in dye absorbance is directly proportional to the PD concentration[3].

Caption: Decision matrix for selecting the appropriate spectrophotometric workflow based on sample complexity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols integrate built-in quality control steps.

Protocol A: Direct UV Quantification (Pure API & Aqueous Extracts)

Application: In-vitro release testing (IVRT) across artificial membranes or pure API assay[2].

-

Solvent Preparation: Use strictly HPLC-grade ultrapure water (18.2 MΩ·cm). Causality: Trace organic contaminants in lower-grade water can absorb near 300 nm, compromising the baseline.

-

Stock Solution: Accurately weigh 10.0 mg of Potassium Dobesilate reference standard. Transfer to a 100 mL volumetric flask and bring to volume with ultrapure water (100 µg/mL).

-

Calibration Curve Generation: Dilute the stock to yield a working range of 5 to 50 µg/mL.

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to 300 nm.

-

Zero the instrument using matched 10 mm quartz cuvettes filled with ultrapure water. Note: Never use glass cuvettes for this protocol, as standard borosilicate glass absorbs heavily below 340 nm.

-

Record the absorbance of each standard and construct a linear regression model ( A=ϵbc ).

-

-

Sample Analysis: Filter samples through a 0.45 µm PTFE syringe filter before reading to eliminate light-scattering particulates.

Protocol B: Indirect NBS/Rhodamine-B Assay (Formulated Creams/Tablets)

Application: Commercial formulations where direct UV measurement is impossible due to excipient interference[3].

Caption: Chemical logic of the indirect NBS-Rhodamine B colorimetric assay for Potassium Dobesilate.

-

Sample Extraction: Weigh an amount of cream/tablet powder equivalent to 10 mg of PD. Disperse in 50 mL of water, sonicate for 15 minutes to ensure complete dissolution of the highly water-soluble PD, and dilute to 100 mL.

-

Filtration: Filter through Whatman No. 42 filter paper. Causality: This specific grade is required to trap fine colloidal lipid suspensions that would otherwise cause severe baseline drift in the visible spectrum[3].

-

Reaction Setup: In a series of 10 mL volumetric flasks, add aliquots of the filtered PD solution (to achieve final concentrations of 0.5–4.0 µg/mL).

-

Oxidation Step: Add 1.0 mL of 1M HCl followed by a precisely measured excess of NBS solution. Causality: The 1M HCl environment is strictly required to maintain the standard oxidation potential of NBS, ensuring the reaction goes to completion without side-reactions.

-

Dye Addition & Measurement: Add a fixed volume of Rhodamine-B solution. The unreacted NBS will immediately bleach the dye. Dilute to the mark with water.

-

Quantification: Measure the absorbance at 557 nm against a reagent blank. The concentration of PD is directly proportional to the preserved absorbance of the dye (since more PD means less unreacted NBS available to bleach the dye)[3].

Analytical Validation & Data Presentation

A robust analytical method must be statistically validated. The table below summarizes the typical validation parameters achieved when utilizing the indirect NBS/Rhodamine-B method for Potassium Dobesilate, demonstrating its extreme sensitivity[3].

| Validation Parameter | Value / Range | Field Significance |

| Linear Dynamic Range | 0.5 – 4.0 µg/mL | Highly sensitive; requires significant sample dilution, saving API. |

| Limit of Detection (LOD) | 0.0041 µg/mL | Exceptional sensitivity allows for trace residue analysis in cleaning validation. |

| Limit of Quantification (LOQ) | 0.0897 µg/mL | Ensures reliable quantification even in highly dilute IVRT receptor fluids. |

| Detection Wavelength ( λmax ) | 557 nm (Indirect) / 300 nm (Direct) | 557 nm completely bypasses UV-absorbing excipients. |

| Precision (%RSD) | < 2.0% | Meets ICH Q2(R1) guidelines for analytical procedure validation. |

Troubleshooting & Field Insights

-

Baseline Drift at 300 nm (Direct Method): If you observe a drifting baseline during direct UV measurement, suspect pH fluctuations. The hydroxyl groups on the benzenesulfonate ring are ionizable. A shift toward alkaline pH will deprotonate the phenols to phenoxides, causing a further bathochromic shift and hyperchromic effect. Fix: Buffer your aqueous solvent to a stable, slightly acidic pH (e.g., pH 4.5) to ensure the molecule remains in a consistent protonation state.

-

Incomplete Bleaching (Indirect Method): If the Rhodamine-B dye is not bleaching consistently in the blank, check the age of your NBS reagent. NBS degrades over time upon exposure to light and moisture, losing its oxidative power. Fix: Always prepare NBS solutions fresh daily and store them in amber glassware.

References

-

P. Adavi Raju and G. Venkateshwarlu. "SPECTROPHOTOMETRIC ESTIMATION OF A FEW COMMERCIAL DRUGS USING N-BROMOSUCCINAMIDE AND RHODAMINE–B COUPLE." World Journal of Pharmaceutical Research, Vol 5, Issue 7, 2016. URL:[Link]

-

"Patient with BCC at presentation (A) and at 2 (B) and 4 (C) weeks of..." ResearchGate, Article covering CD (Dobesilate) quantification by UV-VIS spectrometry at 300 nm. URL: [Link]

-

Procopio, M.G., et al. "Expression Profile of Fibroblast Growth Factor Receptors, Keratinocyte Differentiation Markers, and Epithelial Mesenchymal Transition-Related Genes in Actinic Keratosis." MDPI, 2021. URL: [Link]

Sources

Application Note: Precision Titrimetric Assay for the Purity Determination of Potassium 2,5-Dihydroxybenzenesulfonate

Executive Summary

Potassium 2,5-dihydroxybenzenesulfonate is a highly functional hydroquinone derivative utilized extensively in pharmaceutical formulations, polymer synthesis, and advanced materials. Accurate determination of its active pharmaceutical ingredient (API) purity is critical for downstream efficacy. While chromatographic methods (HPLC) are excellent for impurity profiling, titrimetry remains the absolute gold standard for bulk purity assays due to its direct stoichiometric traceability.

This application note details a robust, self-validating cerimetric titration method—adapted from the for related sulfonate salts[1]—to quantify potassium 2,5-dihydroxybenzenesulfonate with high precision.

Mechanistic Causality: The Redox Chemistry

The core principle of this assay relies on the quantitative oxidation of the hydroquinone moiety to its corresponding benzoquinone.

Expertise & Experience: Why Cerium(IV)? As an application scientist, selecting the correct oxidant is paramount. Permanganate is prone to over-oxidizing the aromatic ring, leading to ring cleavage and non-stoichiometric results. Iodine is often too weak, leading to reversible equilibria or unwanted halogenation of the aromatic ring. Cerium(IV) sulfate, however, provides a highly stable, strong one-electron oxidant ( E∘≈1.44 V) that drives the two-electron oxidation of 2,5-dihydroxybenzenesulfonate to 2,5-dioxobenzenesulfonate rapidly and irreversibly[1].

Fig 1. Two-electron redox mechanism of 2,5-dihydroxybenzenesulfonate and Cerium(IV).

Self-Validating Experimental Protocol

A reliable protocol must function as a self-validating system. By coupling a blank subtraction with objective potentiometric endpoint detection, we eliminate the subjective human error associated with visual indicators (which are often masked by the dark yellow/brown color of the quinone product). This methodology ensures absolute trustworthiness in the generated data[1][2].

Fig 2. Step-by-step potentiometric titration workflow for assaying purity.

Step-by-Step Methodology:

Step 1: Titrant Standardization Prepare and standardize a 0.1 M Cerium(IV) sulfate solution against a primary standard (e.g., arsenic(III) oxide or sodium oxalate) using a ferroin indicator to determine the exact molarity factor ( F ). This ensures absolute traceability.

Step 2: Sample Preparation Accurately weigh approximately 0.200 g of the Potassium 2,5-dihydroxybenzenesulfonate sample on an analytical balance (0.1 mg precision). Transfer quantitatively to a 150 mL titration vessel and dissolve in 10 mL of HPLC-grade deionized water[1].

Step 3: Acidification (The Causality of pH Control) Add 40 mL of dilute sulfuric acid (approx. 10% v/v) to the solution[1]. Causality: Cerium(IV) is highly susceptible to hydrolysis, forming insoluble ceric hydroxide in neutral or alkaline media. The high concentration of sulfuric acid maintains a pH < 1, stabilizing the Ce(IV) ions as sulfate complexes and providing the protons necessary to drive the redox equilibrium forward consistently.

Step 4: Potentiometric Setup Immerse a Platinum (Pt) indicator electrode and a Silver/Silver Chloride (Ag/AgCl) reference electrode into the solution. Ensure the electrodes are properly hydrated and calibrated.

Step 5: Execution and Endpoint Detection Titrate the solution with the standardized 0.1 M Cerium(IV) sulfate under constant magnetic stirring. As the equivalence point approaches, reduce the titrant addition to 0.1 mL increments. Record the volume at the maximum inflection point (first derivative peak) of the potentiometric curve ( Vsample ). Self-Validation: Perform a parallel blank titration using 10 mL of water and 40 mL of dilute sulfuric acid. Record the blank volume ( Vblank ). This step validates the system by accounting for any trace reducing impurities in the reagents.

Quantitative Data & Stoichiometric Parameters

The stoichiometry of the reaction dictates that one mole of potassium 2,5-dihydroxybenzenesulfonate reacts with two moles of Cerium(IV).

Table 1: Quantitative Stoichiometric Parameters for Cerimetric Assay

| Parameter | Value / Description |

| Analyte | Potassium 2,5-dihydroxybenzenesulfonate |

| Molecular Formula | C₆H₅KO₅S |

| Molecular Weight | 228.26 g/mol |

| Titrant | 0.1 M Cerium(IV) Sulfate[Ce(SO₄)₂] |

| Stoichiometry (Analyte : Titrant) | 1 : 2 |

| Equivalence Factor (1 mL 0.1 M Ce⁴⁺) | 11.413 mg of Analyte |

| Detection Method | Potentiometric (Pt vs. Ag/AgCl) |

Calculation Formula: Purity(%)=W(Vsample−Vblank)×F×11.413×100

Where:

-

Vsample = Volume of 0.1 M Ce(IV) consumed by the sample (mL)

-

Vblank = Volume of 0.1 M Ce(IV) consumed by the blank (mL)

-

F = Molarity factor of the 0.1 M Ce(IV) titrant (Actual Molarity / 0.1)

-

11.413 = Equivalence factor (mg of analyte per 1 mL of theoretical 0.1 M Ce(IV))

-

W = Weight of the sample (mg)

Troubleshooting & Method Robustness

-

Electrode Fouling: The quinone product can occasionally adsorb onto the Pt electrode surface, causing sluggish potential responses. Solution: Polish the Pt electrode with an alumina slurry or soak it in dilute nitric acid between replicate runs to maintain a sharp inflection point.

-

Temperature Control: Perform the titration at ambient room temperature (20-25°C). Elevated temperatures may induce secondary oxidation pathways, while low temperatures can slow the reaction kinetics, leading to premature and inaccurate endpoint detection.

References

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). "European Pharmacopoeia (Ph. Eur.) 11.0: Calcium Dobesilate Monohydrate Monograph". EDQM Official Portal. URL:[Link]

-

Compounder's International Analytical Laboratory. "API Analytical Methods - Titration Assays". CIAL. URL: [Link]

Sources

Application Note: Advanced Extraction and Quantitation of 2,5-Dihydroxybenzenesulfonate from Biological Matrices

Executive Summary

The bioanalytical quantification of 2,5-dihydroxybenzenesulfonate (commonly administered as calcium dobesilate) in biological matrices presents a unique set of physicochemical challenges. As a highly polar, water-soluble compound featuring both a strongly acidic sulfonate group and oxidation-prone phenolic hydroxyl groups, it stubbornly resists traditional sample preparation techniques like standard Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT)[1].

This application note provides a comprehensive, self-validating protocol for the extraction of 2,5-dihydroxybenzenesulfonate from human plasma. By leveraging an Ion-Pairing Liquid-Liquid Extraction (IP-LLE) strategy, researchers can achieve high recovery rates, eliminate matrix effects, and ensure robust chromatographic performance suitable for both HPLC-UV and LC-MS/MS downstream applications[2].

Mechanistic Insights: Overcoming High Polarity

To design an effective extraction protocol, one must first understand the causality behind the analyte's behavior. 2,5-dihydroxybenzenesulfonate has a negative partition coefficient (LogP < 0) and remains ionized across the entire physiological pH range due to its sulfonate moiety (pKa < 2)[3].

Why Traditional Methods Fail

-

Standard LLE: The analyte is too hydrophilic to partition into organic solvents (e.g., ethyl acetate, hexane).

-

Protein Precipitation (PPT): While PPT with acetonitrile or methanol will precipitate plasma proteins, the resulting supernatant suffers from severe matrix effects (ion suppression in MS) and poor concentration factors, as the analyte cannot be easily dried down and reconstituted without significant losses.

The Ion-Pairing Solution

To force this polar anion into an organic phase, we introduce a bulky, lipophilic cation—tetra-n-butylammonium hydroxide (TBAH) . The quaternary ammonium cation forms a neutral, lipophilic ion-pair complex with the sulfonate group of the analyte via electrostatic interaction[2][4]. This transient complex drastically increases the apparent lipophilicity of the molecule, allowing it to partition efficiently into a halogenated organic solvent like dichloromethane (DCM)[2].

Caption: Mechanism of Ion-Pairing Extraction for highly polar analytes.

Experimental Protocol: Self-Validating IP-LLE Workflow

This protocol is engineered as a self-validating system. By incorporating an internal standard (IS) early in the workflow and running parallel Quality Control (QC) matrices, any deviations in extraction efficiency or matrix suppression are immediately identifiable and mathematically normalized[2].

Materials Required

-

Matrix: Human plasma (K2EDTA or Heparinized).

-

Target Analyte: Calcium dobesilate reference standard.

-

Internal Standard (IS): 2,4-dihydroxybenzoic acid (chosen for its structural homology and similar ionization behavior)[2].

-

Ion-Pairing Reagent: 0.1 M Tetra-n-butylammonium hydroxide (TBAH) in water.

-

Extraction Solvent: Dichloromethane (DCM), HPLC grade.

Step-by-Step Methodology

Step 1: Sample Aliquoting and IS Addition

-

Action: Transfer 500 µL of thawed human plasma into a 2.0 mL microcentrifuge tube. Add 50 µL of the IS working solution (10 µg/mL 2,4-dihydroxybenzoic acid).

-

Mechanistic Rationale: Plasma must be thawed on ice. The phenolic hydroxyl groups of 2,5-dihydroxybenzenesulfonate are highly susceptible to oxidation at room temperature[1]. Adding the IS at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies are proportionally mirrored by the IS, preserving quantitative integrity[2].

Step 2: Ion-Pair Formation

-

Action: Add 100 µL of 0.1 M TBAH solution to the plasma. Vortex gently for 30 seconds.

-

Mechanistic Rationale: The TBAH must be thoroughly mixed with the aqueous matrix to ensure complete electrostatic pairing with the sulfonate anions before the organic solvent is introduced.

Step 3: Liquid-Liquid Extraction

-

Action: Add 1.0 mL of Dichloromethane (DCM) to the tube. Vortex vigorously for 3 minutes.

-

Mechanistic Rationale: DCM is specifically selected because the [Dobesilate-TBA+] complex exhibits optimal solubility in halogenated solvents compared to aliphatic or ethereal solvents[2]. Vigorous vortexing maximizes the surface area between the aqueous and organic phases, driving the partition equilibrium forward.

Step 4: Phase Separation

-

Action: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Mechanistic Rationale: Centrifugation breaks the emulsion formed by plasma proteins and DCM. Maintaining 4°C prevents thermal degradation of the analyte and minimizes the vapor pressure of DCM, ensuring phase stability.

Step 5: Organic Layer Collection and Evaporation

-

Action: Carefully transfer 800 µL of the lower organic layer (DCM) into a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen (N2) at 40°C.

-

Mechanistic Rationale: A nitrogen stream is mandatory; evaporating in ambient air exposes the concentrated dihydroxybenzene ring to oxygen, leading to rapid oxidative degradation into quinone derivatives (e.g., hydroquinone impurities)[1][5].

Step 6: Reconstitution

-

Action: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50 mM Potassium Dihydrogen Phosphate buffer pH 2.5 : Acetonitrile, 75:25 v/v). Vortex for 1 minute and transfer to an autosampler vial.

-

Mechanistic Rationale: Reconstituting in the initial mobile phase conditions prevents solvent-mismatch effects (like peak broadening or fronting) during chromatographic injection[2][6].

Caption: Step-by-step Ion-Pairing Liquid-Liquid Extraction (IP-LLE) workflow.

Data Presentation: Method Validation Metrics

A robust extraction method must be validated according to FDA/ICH bioanalytical guidelines. The IP-LLE method described above yields highly reproducible quantitative data, overcoming the traditional hurdles associated with 2,5-dihydroxybenzenesulfonate analysis[2][6].

Table 1: Quantitative Method Validation Metrics

| Validation Parameter | Metric / Value | Mechanistic Implication |

| Linearity Range | 0.10 – 50.0 µg/mL | Covers the therapeutic pharmacokinetic window in human plasma[2]. |

| Limit of Quantitation (LOQ) | 100 ng/mL | Sufficient sensitivity achieved due to the removal of background matrix noise by DCM partitioning[2]. |

| Mean Extraction Recovery | 98.5% ± 2.1% | Demonstrates the high efficiency of the TBAH ion-pairing mechanism[2][6]. |

| Intra-day Precision (RSD%) | < 4.5% | Highlights the stability of the neutral ion-pair complex during the extraction phase. |

| Inter-day Precision (RSD%) | < 6.2% | Proves the self-validating nature of the IS normalization across different analytical batches. |

| Matrix Effect (Suppression) | < 5.0% | PPT methods typically show >40% suppression; IP-LLE leaves polar phospholipids in the aqueous phase, eliminating MS suppression. |

Table 2: Recommended Chromatographic Conditions (HPLC-UV)

| Parameter | Specification |

| Analytical Column | Discovery RP-Amide C16 (250 mm × 4.6 mm, 5 µm)[2] |

| Mobile Phase | 50 mM KH₂PO₄ (pH 2.5) : Acetonitrile (75:25, v/v)[2][6] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 305 nm (Optimal UV absorbance for the dihydroxybenzene ring)[2] |

| Column Temperature | 30°C[6] |

Note: For LC-MS/MS applications, the non-volatile phosphate buffer must be substituted with 0.1% Formic Acid in Water, and the analyte monitored in negative electrospray ionization (ESI-) mode due to the readily ionizable sulfonate group.

Conclusion

The extraction of 2,5-dihydroxybenzenesulfonate from biological matrices requires a departure from standard sample preparation techniques. By understanding the physicochemical limitations of the molecule—namely its extreme polarity and susceptibility to oxidation—researchers can implement an Ion-Pairing Liquid-Liquid Extraction (IP-LLE) strategy. Utilizing TBAH as an ion-pairing agent and DCM as an extraction solvent creates a highly selective, self-validating system that ensures exceptional recovery, minimal matrix interference, and rigorous quantitative accuracy suitable for advanced pharmacokinetic profiling.

References

- Source: Journal of Chromatography B: Biomedical Sciences and Applications (via ResearchGate)

- Simultaneous estimation of troxerutin and calcium dobesilate in presence of the carcinogenic hydroquinone using green spectrofluorimetric method Source: PMC / NIH URL

- Development and validation of stability indicating RP-LC method for estimation of calcium dobesilate in pharmaceutical formulations Source: Scholars Research Library URL

- Simultaneous determination of some dihydroxybenzenesulphonic acid derivatives and their degradation product and main impurity (hydroquinone)

- Dobesilate Calcium 98 (HPLC)

- Analytical method development and validation for Estimation of Calcium Dobesilate and Docusate Sodium in Pharmaceutical dosage form with QbD approach Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL

- (PDF)

Sources

- 1. Simultaneous estimation of troxerutin and calcium dobesilate in presence of the carcinogenic hydroquinone using green spectrofluorimetric method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjpdft.com [rjpdft.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Note: Protocol for Evaluating Potassium 2,5-Dihydroxybenzenesulfonate in Vascular Permeability Models

Executive Summary & Mechanistic Rationale

Potassium 2,5-dihydroxybenzenesulfonate (commonly known as potassium dobesilate) is a highly soluble, well-characterized angioprotective agent. Sharing the active 2,5-dihydroxybenzenesulfonate moiety with its calcium and diethylamine counterparts, it is widely utilized in microvascular research to stabilize capillary walls, reduce blood viscosity, and mitigate hyperpermeability[1].

Mechanistic Causality: Unlike broad-spectrum anti-inflammatories, potassium dobesilate exerts its barrier-protective effects through a precise, multi-target mechanism:

-

Growth Factor Inhibition: It acts as a specific inhibitor of Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are primary drivers of pathological angiogenesis and vascular leakage[2][3].

-

eNOS Upregulation: It reduces capillary hyperpermeability by increasing the activity of endothelial nitric oxide synthase (eNOS), leading to physiological vasorelaxation and endothelial gap closure[1][4].

-

Oxidative Stress Reduction: It possesses potent antioxidant properties, significantly decreasing lipid peroxidation markers like malondialdehyde (MDA) while preserving superoxide dismutase (SOD) activity[5].

Fig 1: Multi-target mechanism of potassium dobesilate in preserving endothelial barrier integrity.

In Vitro Evaluation: Endothelial Monolayer Permeability Assay

Causality & Design: To isolate the direct barrier-protective effects of potassium 2,5-dihydroxybenzenesulfonate without systemic neurohumoral confounders, an in vitro Transwell assay is employed. By measuring the flux of a fluorescent tracer (FITC-Dextran) or albumin across a Human Umbilical Vein Endothelial Cell (HUVEC) monolayer, researchers can precisely quantify barrier integrity[6].

Step-by-Step Protocol:

-

Cell Seeding: Seed HUVECs at 1×105 cells/cm² onto fibronectin-coated polycarbonate Transwell inserts (0.4 µm pore size) placed in a 24-well plate.

-

Monolayer Maturation & Validation: Culture for 3-4 days until a confluent monolayer forms. Self-Validation Step: Verify barrier integrity by measuring Transendothelial Electrical Resistance (TEER). Proceed only when TEER > 150 Ω·cm².

-

Serum Starvation: Wash cells with PBS and incubate in basal medium (0.5% FBS) for 12 hours. Causality: Removing serum eliminates exogenous growth factors (present in standard FBS) that would mask the baseline and blunt the cellular response to specific permeability inducers.

-

Pre-treatment: Add potassium 2,5-dihydroxybenzenesulfonate (10 µM to 100 µM) to the upper chamber for 2 hours.

-

Permeability Induction: Introduce recombinant human VEGF (50 ng/mL) to the upper chamber for 1 hour to induce paracellular gap formation via VE-cadherin phosphorylation.

-

Tracer Flux: Add FITC-Dextran (70 kDa, 1 mg/mL) to the upper chamber. Sample 50 µL from the lower chamber every 15 minutes for 1 hour, replacing the sampled volume with fresh basal medium.

-

Quantification: Measure fluorescence (Excitation 490 nm / Emission 520 nm) using a microplate reader. Calculate the permeability coefficient ( Pd ).

In Vivo Evaluation: Modified Miles Assay (Evans Blue Extravasation)

Causality & Design: The Miles assay is the gold standard for quantifying in vivo vascular hyperpermeability. Evans Blue dye binds tightly to serum albumin. When permeability increases, the albumin-dye complex leaks into the interstitium, providing a visible and quantifiable marker of barrier dysfunction.

Step-by-Step Protocol:

-

Animal Preparation & Dosing: Administer potassium 2,5-dihydroxybenzenesulfonate (e.g., 50-100 mg/kg) via oral gavage or intraperitoneal injection to experimental mice (C57BL/6) 1 to 2 hours prior to the assay[5].

-

Tracer Injection: Inject 100 µL of 1% Evans Blue dye (dissolved in sterile saline) via the lateral tail vein. Wait 10 minutes to allow the dye to bind to circulating albumin.

-

Permeability Induction: Intradermally inject VEGF (100 ng in 20 µL PBS) or Histamine into the shaved dorsal skin. Self-Validation Step: Inject 20 µL of sterile PBS in an adjacent site on the same animal as an internal negative control.

-

Tissue Harvesting: Euthanize the animal 30 minutes post-induction. Excise the injected skin patches using a standard 8 mm biopsy punch.

-

Dye Extraction: Place the excised tissue in 500 µL of formamide and incubate at 55°C for 72 hours. Causality: Formamide efficiently disrupts the tissue matrix and completely solubilizes the Evans Blue dye without degrading its molecular structure, ensuring accurate downstream quantification.

-

Spectrophotometric Analysis: Centrifuge the extract at 10,000 x g for 10 minutes to pellet tissue debris. Measure the absorbance of the supernatant at 620 nm.

Fig 2: Step-by-step workflow of the in vivo Miles Assay for quantifying vascular permeability.

Data Presentation & Quantitative Analysis

To ensure robust comparative analysis, experimental data should be structured to highlight both the baseline barrier function and the magnitude of rescue provided by potassium dobesilate.

Table 1: Expected Quantitative Outcomes in Permeability Models

| Experimental Group | In Vitro: Albumin/FITC Flux ( Pd ratio) | In Vivo: Evans Blue Extravasation (OD 620/g tissue) | Tissue Oxidative Stress (MDA nmol/mg) |

| Control (Vehicle + PBS) | 1.00 (Baseline) | < 5.0 | ~ 2.5 |

| Inducer (VEGF/Histamine) | 2.80 - 3.50 | 25.0 - 35.0 | ~ 6.8 |

| Inducer + K-Dobesilate (Low Dose) | 1.80 - 2.10 | 15.0 - 20.0 | ~ 4.2 |

| Inducer + K-Dobesilate (High Dose) | 1.10 - 1.30 | 6.0 - 10.0 | ~ 2.9 |

(Note: High dose corresponds to 100 µM in vitro or 100 mg/kg in vivo[5][6].)

Self-Validating System & Troubleshooting

A hallmark of a trustworthy protocol is the integration of self-correcting mechanisms. The following matrix explains the causality behind common failures and how to resolve them.

Table 2: Troubleshooting & Causality Matrix

| Observation / Issue | Mechanistic Cause | Corrective Action |

| High baseline permeability in Control HUVECs | Incomplete adherens junction formation or residual growth factors in the medium. | Ensure TEER > 150 Ω·cm² before starting. Extend serum starvation to 16 hours. |

| No response to VEGF induction | Receptors are desensitized due to high passage number or lack of prior serum starvation. | Use HUVECs between passages 2-5. Strictly adhere to the 0.5% FBS starvation step. |

| High Evans Blue background in PBS injection site | Systemic stress during tail vein injection causing endogenous histamine release. | Warm the animal tail prior to injection to ensure rapid, stress-free IV access. |

| Inconsistent dye extraction from tissue | Incomplete tissue permeabilization by formamide. | Mince the tissue slightly before adding formamide; ensure strict 72-hour incubation at 55°C. |

Sources

- 1. researchgate.net [researchgate.net]

- 2. Long-term effectiveness of dobesilate in the treatment of papulopustular rosacea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topical dobesilate eye drops for ophthalmic primary pterygium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. odermatol.com [odermatol.com]

- 5. Calcium dobesilate ameliorates hepatorenal injury induced by carbon tetrachloride in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

preventing oxidation and browning of potassium 2,5-dihydroxybenzenesulfonate solutions

Advanced Troubleshooting Guide for Oxidation & Browning

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulation scientists, and drug development professionals. The physical and chemical stability of an Active Pharmaceutical Ingredient (API) is non-negotiable. Potassium 2,5-dihydroxybenzenesulfonate (potassium dobesilate) presents a unique formulation challenge due to its extreme susceptibility to oxidative degradation. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your solutions.

Mechanistic Overview: The Causality of Browning

To prevent degradation, we must first understand the molecular causality. Potassium 2,5-dihydroxybenzenesulfonate contains an electron-rich hydroquinone moiety. In aqueous solutions, it is highly susceptible to auto-oxidation, converting into 2,5-dioxobenzenesulfonate (a benzoquinone derivative)[1].

Because quinones are highly conjugated systems, they absorb visible light strongly, shifting the solution's color from clear to yellow, brown, or even black[1]. This auto-oxidation is heavily pH-dependent; neutral to alkaline environments deprotonate the phenolic hydroxyl groups, drastically lowering the activation energy required for electron transfer to oxygen[1]. Furthermore, trace transition metals (such as Cu²⁺ and Fe³⁺) act as potent electron-transfer catalysts, accelerating browning even in tightly sealed containers[1].

Logical relationship of oxidation triggers and stabilization mechanisms.

Core Troubleshooting Guides

Q: My solution turns brown within hours of preparation. What is the primary cause? A: Rapid browning is typically caused by high dissolved oxygen coupled with an improper pH. If your buffer is neutral or alkaline (pH > 6.0), the hydroquinone moiety rapidly auto-oxidizes[1]. Actionable Solution: Lower the pH to an optimal range of 4.0–5.5. Prior to adding the API, sparge your aqueous solvent with Argon or Nitrogen for at least 30 minutes to displace dissolved oxygen.

Q: I am using ascorbic acid as an antioxidant, but the solution still discolors over time. Why? A: Ascorbic acid itself is prone to metal-catalyzed oxidation. If trace amounts of copper or iron are present in your excipients, water supply, or glass vials, they will rapidly deplete the ascorbic acid, leaving the potassium dobesilate unprotected[2]. Actionable Solution: Add a chelating agent. The addition of EDTA (e.g., 0.05% - 0.1% w/v) sequesters trace metals, preserving the antioxidant capacity of ascorbic acid and significantly extending the shelf-life of the formulation[2].

Q: Can I use sodium metabisulfite instead of ascorbic acid? A: Yes. Sulfites (such as sodium sulfite or sodium metabisulfite) are highly effective sacrificial antioxidants for hydroquinone derivatives[3]. They react with quinones to form colorless sulfonated adducts, effectively reversing or masking the browning process. In fact, anhydrous sodium sulfite is a standard stabilizer used to improve the validity period of dobesilate formulations[4].

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. The following workflow utilizes a sequential addition method designed to establish a protective chemical environment before the API is introduced.

Protocol 1: Preparation of Oxidation-Resistant Solutions

Self-Validation Check: If the final solution remains colorless after 48 hours at room temperature, the deoxygenation and stabilization steps have been successfully executed.

-

Solvent Deoxygenation: Measure the required volume of Milli-Q water. Sparge with high-purity Nitrogen or Argon gas for 30 minutes to displace dissolved O₂.

-

Stabilizer Addition: While maintaining an inert gas blanket, add 0.1% (w/v) Disodium EDTA and 0.2% (w/v) Sodium Metabisulfite. Stir until completely dissolved.

-

pH Adjustment: Adjust the solution pH to 4.5 ± 0.5 using dilute HCl or NaOH. (Causality: Acidic pH protonates the hydroquinone, reducing its oxidation potential[1]).

-

API Incorporation: Add the required mass of Potassium 2,5-dihydroxybenzenesulfonate. Stir gently under inert gas until dissolved.

-

Filtration and Packaging: Filter the solution through a 0.22 µm PES membrane into pre-purged amber glass vials. Seal immediately with PTFE-lined septa. (Causality: Amber glass prevents UV-catalyzed photodegradation).

Step-by-step workflow for formulating oxidation-resistant solutions.

Protocol 2: Accelerated Stability & Colorimetric Validation

To empirically validate your formulation matrix, perform this accelerated stress test.

-

Sample Aliquoting: Prepare three test vials: Control (No stabilizers), Test A (Metabisulfite only), Test B (Metabisulfite + EDTA).

-

Stress Condition: Place vials in a stability chamber at 40°C / 75% Relative Humidity for 14 days.

-

Colorimetric Assay: Measure the absorbance of the solutions at 420 nm (the peak absorption wavelength for the brown quinone degradation product) using a UV-Vis spectrophotometer.

-

Validation: A successful formulation (Test B) will exhibit an OD₄₂₀ < 0.05, whereas the Control will exhibit an OD₄₂₀ > 0.5.

Quantitative Data: Stabilizer Efficacy Comparison

The following table summarizes the expected quantitative outcomes of the accelerated stability test (14 days at 40°C), demonstrating the synergistic effect of combining pH control, antioxidants, and chelators.

| Formulation Condition | Stabilizers Added | pH | 14-Day Absorbance (OD₄₂₀) | Visual Appearance | API Recovery (%) |

| Control | None | 7.0 | > 0.85 | Dark Brown | < 70% |

| pH Optimized | None | 4.5 | 0.45 | Yellow | 85% |

| Antioxidant Only | 0.2% Na-Metabisulfite | 4.5 | 0.15 | Pale Yellow | 94% |

| Fully Stabilized | 0.2% Na-Metabisulfite + 0.1% EDTA | 4.5 | < 0.05 | Colorless | > 99% |

Frequently Asked Questions (FAQs)

Q: Does the choice of cation (Potassium vs. Calcium) affect the oxidation rate? A: The auto-oxidation is entirely driven by the 2,5-dihydroxybenzenesulfonate anion. While the solid-state hygroscopicity and solubility differ between the potassium and calcium salts, their degradation mechanisms and rates in aqueous solutions are virtually identical. Stabilizers used for calcium dobesilate[4] are directly applicable to the potassium salt.